2-(Diethylamino)ethyl acrylate methyl sulfate

Catalog No.
S662892
CAS No.
21810-39-9
M.F
C11H23NO6S
M. Wt
297.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)ethyl acrylate methyl sulfate

CAS Number

21810-39-9

Product Name

2-(Diethylamino)ethyl acrylate methyl sulfate

IUPAC Name

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate

Molecular Formula

C11H23NO6S

Molecular Weight

297.37 g/mol

InChI

InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

BIWSOHCILAMHGH-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-]

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-]

Application in Biotechnology and Biomedicine

Summary of the Application: PDMAEMA is a water-soluble polymer that has been used in various fields such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . Due to its positive charge, PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .

Methods of Application: The preparation of positively charged colloids involves dispersion, precipitation, emulsion, multiple swelling, and seeded polymerizations from various cationic monomers .

Results or Outcomes: PDMAEMA has been shown to interact with the mucosal gel layer of a mucosal membrane. For example, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system . A thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .

Application in Antimicrobial Agents

Summary of the Application: PDMAEMA linear polymer and its copolymers have been proven as efficient agents against several microbial pathogens. They inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .

Methods of Application: The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed via a time–kill curve assay against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .

Results or Outcomes: The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

Application in Nanocomposites

Summary of the Application: 2-(Dimethylamino)ethyl acrylate (AmAc) is used to fabricate gold/acrylic polymer nanocomposites .

Methods of Application: The fabrication of gold/acrylic polymer nanocomposites involves the use of 2-(dimethylamino)ethyl acrylate (AmAc) as a key component .

Results or Outcomes: The resulting nanocomposites have unique properties that make them suitable for various applications .

Application in Hydrogel Assembled Self-Adhesive Material

Summary of the Application: 2-(Diethylamino)ethyl Methacrylate is used in the preparation method and application of Hydrogel assembled self-adhesive material .

Methods of Application: The preparation of Hydrogel assembled self-adhesive material involves the use of 2-(Diethylamino)ethyl Methacrylate .

Results or Outcomes: The resulting Hydrogel assembled self-adhesive material has unique properties that make it suitable for various applications .

Application in DNA Delivery

Summary of the Application: Charge-shifting polycations based on N,N-(dimethylamino)ethyl acrylate (DMAEA) are used for improving cytocompatibility during DNA delivery .

Methods of Application: The synthesis of charge-shifting polycations involves the use of N,N-(dimethylamino)ethyl acrylate (DMAEA) and 3-aminopropylmethacryamide (APM), called PAD copolymers .

Results or Outcomes: PAD copolymers have suitable rates of charge-shifting hydrolysis for DNA delivery, as they showed reduced cytotoxicity at high concentrations, while still retaining high uptake efficiencies .

Application in Polymeric Stars

Summary of the Application: N,N′-(dimethylamino)ethyl acrylate (DMAEA) functionalized polymeric stars have been synthesized .

Methods of Application: The synthesis of DMAEA functionalized polymeric stars involves an arm-first approach using reversible addition–fragmentation chain transfer polymerization .

Results or Outcomes: The resulting DMAEA functionalized polymeric stars have unique properties that make them suitable for various applications .

2-(Diethylamino)ethyl acrylate methyl sulfate is a chemical compound categorized within the class of acrylate esters. Its molecular formula is C11H23NO6SC_{11}H_{23}NO_6S, with a molecular weight of approximately 297.37 g/mol. The structure features a diethylamino group attached to an ethyl acrylate moiety, accompanied by a methyl sulfate counterion. This compound is recognized for its high reactivity, particularly in polymerization processes, making it valuable in various chemical applications .

There is no current research available on the specific mechanism of action of DEAM sulfate.

Given the absence of dedicated research on DEAM sulfate, it's crucial to consider the potential hazards associated with its components:

  • DEAE: Known to be a skin, eye, and respiratory irritant. It can also be flammable [].
  • Methyl Sulfate: A corrosive and toxic compound. It can cause skin burns, eye damage, and respiratory problems [].

  • Polymerization: It readily polymerizes to form homopolymers or copolymers when combined with other monomers such as acrylic acid or methacrylates.
  • Substitution Reactions: The diethylamino group can engage in nucleophilic substitution reactions, yielding various derivatives.
  • Hydrolysis: In the presence of water, the compound hydrolyzes to produce acrylic acid and 2-(Diethylamino)ethanol. These reactions are crucial for its role in various synthetic pathways and applications .

The biological activity of 2-(Diethylamino)ethyl acrylate methyl sulfate is notable in biochemical contexts. It plays a role in:

  • Enzyme Interactions: The compound interacts with enzymes such as esterases, facilitating the hydrolysis of ester bonds, which is vital for polymer formation.
  • Cellular Effects: It influences cellular functions by modulating signaling pathways and gene expression, impacting cellular metabolism and potentially altering the activity of metabolic enzymes .

The synthesis of 2-(Diethylamino)ethyl acrylate methyl sulfate typically involves:

  • Synthetic Routes: The primary method includes the reaction of 2-(Diethylamino)ethanol with acrylic acid or its derivatives, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. Elevated temperatures are usually employed to enhance reaction rates while inhibitors may be added to prevent premature polymerization.
  • Industrial Production: In industrial settings, production utilizes large-scale reactors with controlled conditions (temperature, pressure, and reaction time). Techniques such as continuous flow reactors and advanced purification methods (distillation and crystallization) are implemented to achieve high yields and purity .

2-(Diethylamino)ethyl acrylate methyl sulfate has diverse applications across various fields:

  • Chemistry: Utilized as a monomer in synthesizing specialized polymers and copolymers.
  • Biology: Investigated for potential roles in drug delivery systems and bioactive compounds.
  • Medicine: Ongoing research aims to explore its application in developing new pharmaceuticals and therapeutic agents.
  • Industry: Employed in producing coatings, adhesives, and materials with specific properties tailored for industrial use .

Several compounds share structural similarities with 2-(Diethylamino)ethyl acrylate methyl sulfate. Here are some notable examples:

Compound NameChemical Structure FeaturesUnique Aspects
2-(Dimethylamino)ethyl acrylateContains dimethylamino instead of diethylaminoGenerally less sterically hindered than diethylamine
N,N-DiethylacrylamideAn amide derivative of acrylic acidUsed primarily in hydrogels and as a polymerization agent
Ethyl acrylateA simpler ester without amino groupsCommonly used in coatings and adhesives

The uniqueness of 2-(Diethylamino)ethyl acrylate methyl sulfate lies in its specific combination of functional groups that confer distinct reactivity patterns and biological interactions compared to these similar compounds.

UNII

47DLK72U62

Other CAS

21810-39-9

Wikipedia

2-(diethylamino)ethyl acrylate methyl sulfate

General Manufacturing Information

Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types